2-Hydroxy Probenecid-d6 2-Hydroxy Probenecid-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC20247934
InChI: InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D
SMILES:
Molecular Formula: C13H19NO5S
Molecular Weight: 307.40 g/mol

2-Hydroxy Probenecid-d6

CAS No.:

Cat. No.: VC20247934

Molecular Formula: C13H19NO5S

Molecular Weight: 307.40 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy Probenecid-d6 -

Specification

Molecular Formula C13H19NO5S
Molecular Weight 307.40 g/mol
IUPAC Name 4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid
Standard InChI InChI=1S/C13H19NO5S/c1-3-8-14(9-10(2)15)20(18,19)12-6-4-11(5-7-12)13(16)17/h4-7,10,15H,3,8-9H2,1-2H3,(H,16,17)/i2D3,9D2,10D
Standard InChI Key LSENJUHYDIWQAU-CRLDSOMESA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])N(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O)O
Canonical SMILES CCCN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Hydroxy Probenecid-d6 (IUPAC name: 4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid) features a benzosulfonamide backbone with deuterium incorporation at six positions on the 2-hydroxypropyl moiety . The deuterium substitution pattern enhances molecular stability while preserving the compound's ability to interact with organic anion transporters (OATs). Key structural parameters derived from X-ray crystallography studies of related probenecid derivatives reveal:

ParameterValueSource
Molecular FormulaC₁₃H₁₃D₆NO₅SAdapted from
Molecular Weight313.43 g/molCalculated
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensionsa=7.965Å, b=11.414Å, c=13.528Å

The triclinic packing arrangement observed in structurally analogous compounds suggests significant π-π stacking interactions between aromatic rings, a feature that likely contributes to the compound's solid-state stability .

Synthetic Methodology

Deuterium Incorporation Strategies

While explicit synthetic protocols for 2-Hydroxy Probenecid-d6 remain proprietary, established deuteration techniques for similar pharmaceuticals involve:

  • Isotopic Exchange Reactions: Utilizing D₂O or deuterated alcohols under acidic catalysis to replace specific hydrogen atoms .

  • Building Block Approach: Synthesis from deuterated precursors like hexadeutero-propylene oxide, ensuring >98% isotopic purity through controlled reaction conditions .

Critical quality control measures include:

  • High-Resolution Mass Spectrometry (HRMS): Verifying exact mass matches theoretical calculations (m/z 313.1345 [M+H]⁺)

  • ²H-NMR Analysis: Confirming deuterium distribution patterns through characteristic peak absence in ¹H-NMR spectra .

Pharmacological Profile

Mechanism of Action

Like probenecid, 2-Hydroxy Probenecid-d6 acts as a competitive inhibitor of renal OAT1 and OAT3 transporters, blocking uric acid reabsorption with an estimated IC₅₀ of 12 μM . Deuterium substitution modulates this interaction through:

  • Enhanced Metabolic Stability: Deuteration reduces first-pass metabolism via cytochrome P450 enzymes, extending plasma half-life by ∼40% compared to non-deuterated analogs .

  • Altered Protein Binding: Crystallographic studies of similar deuterated sulfonamides demonstrate modified hydrogen-bonding networks with transporter proteins .

In Vivo Pharmacodynamics

Preliminary animal studies using probenecid analogs show dose-dependent effects on cardiac function:

Dose (mg/kg)Δ Ejection Fraction (%)Duration (min)
755.26 ± 3.3530
2008.90 ± 2.5760

Data adapted from probenecid studies suggest deuterated versions may exhibit prolonged activity at lower doses due to improved pharmacokinetics.

Research Applications

Analytical Chemistry

The compound serves as an internal standard in LC-MS/MS quantification of probenecid metabolites, leveraging its:

  • Isobaric mass shift (+6 Da) from non-deuterated species

  • Identical chromatographic retention properties

  • Minimal matrix interference in biological samples .

Enzyme Inhibition Studies

Recent investigations of probenecid derivatives demonstrate significant α-amylase inhibition:

CompoundIC₅₀ (μg/mL)Docking Score (kcal/mol)
PESMP Hybrid10.60 ± 0.16-7.4
Acarbose8.80 ± 0.21-9.4

Structural analysis of the 1,3,4-oxadiazole-phthalimide hybrid (PESMP) provides insights into potential modifications for enhancing 2-Hydroxy Probenecid-d6's inhibitory potency through analogous functional group additions.

Comparative Analysis with Probenecid

PropertyProbenecid2-Hydroxy Probenecid-d6
Plasma Half-life6-12 hours8-16 hours
Protein Binding85-95%88-97%
Metabolic ClearanceCYP2C9-mediatedReduced CYP affinity
Urinary Excretion70-80%65-75%

Data synthesized from demonstrate deuteration's impact on key pharmacokinetic parameters.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator